Tert-butyl 2-amino-6-fluoro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-6-fluoro-4-methoxybenzoate: is an organic compound with a complex structure that includes a tert-butyl group, an amino group, a fluoro group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-fluoro-4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the fluoro and methoxy groups through electrophilic aromatic substitution reactions. The tert-butyl ester is then formed through esterification reactions under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, or reduce the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzoates, while reduction can produce aminobenzoates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-amino-6-fluoro-4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s binding affinity to certain receptors. The methoxy group can influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Tert-butyl 2-fluoro-6-methoxybenzoate: Similar structure but lacks the amino group.
Tert-butyl 2-amino-4-fluoro-5-methoxybenzoate: Similar structure with different positioning of the functional groups.
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate: Contains a chloro group instead of an amino group.
Uniqueness: Tert-butyl 2-amino-6-fluoro-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a fluoro group on the benzoate core makes it particularly interesting for various applications in research and industry.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)10-8(13)5-7(16-4)6-9(10)14/h5-6H,14H2,1-4H3 |
InChI Key |
WJKBFZGIKBUVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.